molecular formula C10H11NO3 B080084 (R)-2-Acetamido-2-phenylacetic acid CAS No. 14257-84-2

(R)-2-Acetamido-2-phenylacetic acid

Cat. No. B080084
CAS RN: 14257-84-2
M. Wt: 193.2 g/mol
InChI Key: VKDFZMMOLPIWQQ-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-Acetamido-2-phenylacetic acid involves advanced catalytic processes and chemical reactions that allow for efficient production and modification of its structure for various applications. For instance, the Rhodium(III)-catalyzed redox-neutral weak O-coordinating vinylation and allylation of arylacetamides, as described by Subramanian Jambu and M. Jeganmohan (2019), presents a method for synthesizing ortho-vinylated arylacetamides, which can be further converted into useful derivatives including ortho-vinylated phenyl acetic acid (Jambu & Jeganmohan, 2019).

Molecular Structure Analysis

The molecular structure of (R)-2-Acetamido-2-phenylacetic acid is crucial for its chemical behavior and reactivity. Studies, such as the one on the crystal structure and molecular docking analysis of related compounds by G. Sharma et al. (2018), provide insight into the arrangement of atoms within the molecule and how this influences its interaction with other molecules (Sharma et al., 2018).

Chemical Reactions and Properties

The compound's involvement in chemical reactions highlights its reactivity and potential for forming various derivatives. Research by R. Galeazzi, G. Mobbili, and M. Orena (1996) on the synthesis of diastereomerically pure pyrrolidin-2-ones from N-(2-alken-1-yl)amides mediated by Mn(III) showcases the chemical versatility of related structures in forming biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).

Physical Properties Analysis

Understanding the physical properties of (R)-2-Acetamido-2-phenylacetic acid, such as solubility, melting point, and crystalline structure, is essential for its application in various fields. Studies like the one by I. Guzei, Alan R. Gunderson, and N. Hill (2010) provide detailed descriptions of these properties for related compounds, offering insights into how these properties might be tailored for specific uses (Guzei, Gunderson, & Hill, 2010).

Chemical Properties Analysis

The chemical properties of (R)-2-Acetamido-2-phenylacetic acid, such as reactivity with other compounds, stability under various conditions, and its behavior in chemical syntheses, are critical for its effective utilization. The work by A. Karmakar and J. Baruah (2008) on the receptor for acid binding showcases the compound's reactivity and potential for forming complex structures with specific functions (Karmakar & Baruah, 2008).

Scientific Research Applications

  • Complexing Agent in Metal Ion Buffers : N-(2-Acetamido)iminodiacetic acid, a related compound, is known for its role as a complexing agent in metal ion buffers, particularly at physiological pH ranges. It's also used as an analytical chelating agent for the spectrophotometric determination of metal ions. The study also investigated the solution equilibria of ternary systems involving various metal ions and N-(2-acetamido)iminodiacetic acid, highlighting the stability and formation constants of different binary and ternary complexes formed in such systems (Hamed, Saleh, Ahmed, & Mahmoud, 1994).

  • Anticonvulsant Activity : A series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids, including derivatives of (R)-2-Acetamido-2-phenylacetic acid, have been prepared and evaluated for their anticonvulsant activity. Some of these derivatives showed potent activity and protection against seizures in mice, rivaling established drugs like phenytoin (Kohn et al., 1990).

  • Simultaneous Enantioseparation of Drug Compounds : The compound has been used in studies involving the simultaneous enantioseparation of basic drug compounds and their chiral acidic intermediates by capillary electrophoresis. This research demonstrates the compound's utility in analytical chemistry, particularly in monitoring possible enantio-conversion during the synthetic process of drugs (Zhou et al., 2002).

  • Kinetic Resolution of Chiral Amines : Research on 2-alkoxyacetates as acylating agents for the kinetic resolution of racemic amines has highlighted the utility of derivatives of (R)-2-Acetamido-2-phenylacetic acid. This study emphasizes the compound's potential in producing high enantiomeric excess values, indicating its significance in the enantioselective synthesis of pharmaceuticals (Olah et al., 2018).

  • pH Imaging Using Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid, another related compound, has been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This demonstrates its potential in biomedical imaging and diagnostics (Flavell et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves discussing ongoing research involving the compound, potential future applications, and areas where further study is needed.


For a specific compound like “®-2-Acetamido-2-phenylacetic acid”, you would need to consult scientific literature or databases for detailed information in each of these categories. Please note that not all categories may be applicable or available for all compounds. If you have access to scientific databases or journals, they can be a valuable resource for this kind of information. If you need help understanding any specific scientific concepts or terms, feel free to ask!


properties

IUPAC Name

(2R)-2-acetamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFZMMOLPIWQQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Belema, VN Nguyen, DRS Laurent, OD Lopez… - Bioorganic & medicinal …, 2013 - Elsevier
The isoquinolinamide series of HCV NS5A inhibitors exemplified by compounds 2b and 2c provided the first dual genotype-1a/1b (GT-1a/1b) inhibitor class that demonstrated a …
Number of citations: 20 www.sciencedirect.com

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